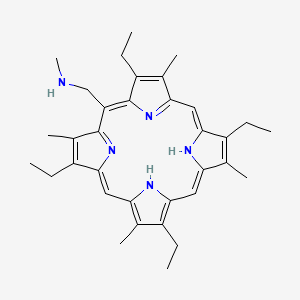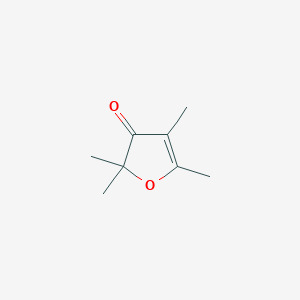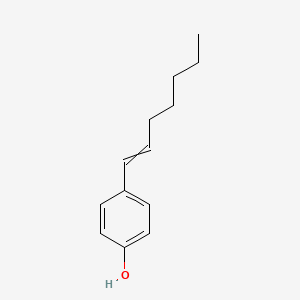
4-Hexyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms. The chemical formula for this compound is C9H18O2. This compound is known for its stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxolane can be synthesized through the acid-catalyzed acetalization of aldehydes with diols. The reaction typically involves the use of an aldehyde (such as hexanal) and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Acid-modified montmorillonite (MMT) catalysts have been shown to be effective in achieving high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes and open-chain compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Hexyl-1,3-dioxolane involves its ability to form stable intermediates during chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions. The compound’s stability and reactivity are attributed to the electronic effects of the oxygen atoms in the ring, which can stabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A simpler analog with similar chemical properties but without the hexyl group.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity.
Neosporol: A natural product containing a 1,3-dioxolane moiety.
Uniqueness: 4-Hexyl-1,3-dioxolane is unique due to its hexyl substituent, which imparts different physical and chemical properties compared to its simpler analogs. The hexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions in various applications .
Propriétés
Numéro CAS |
72493-07-3 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-9-7-10-8-11-9/h9H,2-8H2,1H3 |
Clé InChI |
XCHIZZBEJDCLCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1COCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)


![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)


![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

